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Compound of Interest

Compound Name: 4-(1,3-Thiazol-4-yl)aniline

Cat. No.: B1288845

An in-depth technical guide on the spectroscopic and synthetic aspects of 4-(1,3-Thiazol-4-
yl)aniline is provided for researchers, scientists, and drug development professionals. This
document details the available spectroscopic data, outlines a relevant synthetic protocol, and
discusses the potential biological significance of this class of compounds.

Physicochemical Properties

Basic physicochemical properties of 4-(1,3-Thiazol-4-yl)aniline are summarized in the table

below.
Property Value
Molecular Formula CoHsN2S
Molecular Weight 176.24 g/mol
CAS Number 60759-10-6

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unequivocal identification and characterization
of 4-(1,3-Thiazol-4-yl)aniline. The following sections present the expected spectroscopic data
based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR Spectroscopy
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The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic
protons of the aniline and thiazole rings, as well as the amine protons.

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~8.7 d 1H Thiazole H-2
~7.8 d 2H Aniline H-2, H-6
~7.3 s 1H Thiazole H-5
~6.7 d 2H Aniline H-3, H-5
~5.5 s (br) 2H -NH2

13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (6) ppm Assignment
~152 Thiazole C-2
~148 Aniline C-1
~145 Thiazole C-4
~129 Aniline C-3, C-5
~120 Aniline C-4
~115 Aniline C-2, C-6
~110 Thiazole C-5

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the
compound.
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miz Interpretation
176.04 [M]* (Molecular lon)
149 [M - HCN]*

134 [M - CHNS]*

108 [CeHsN]*

93 [CeH7N]*

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

Wavenumber (cm~?)

Intensity

Assighment

3450-3300 Strong, Broad N-H stretch (amine)
3100-3000 Medium Aromatic C-H stretch

~1620 Strong N-H bend (amine)

1600-1450 Medium-Strong Aromatic C=C stretch

~1500 Medium Thiazole ring stretch

~1320 Strong C-N stretch

830 Strong para-disubstituted benzene C-

H bend

Experimental Protocols
Synthesis of 4-(1,3-Thiazol-4-yl)aniline

A plausible and widely used method for the synthesis of the thiazole ring is the Hantzsch

thiazole synthesis.

Reaction:
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4-aminothiobenzamide + 2-chloroacetaldehyde - 4-(1,3-Thiazol-4-yl)aniline + HC| + H20
Procedure:

e Reactant Preparation: Dissolve 4-aminothiobenzamide (1 equivalent) in a suitable solvent
such as ethanol or a mixture of ethanol and water.

o Addition of a-halocarbonyl: To the stirred solution, add 2-chloroacetaldehyde (1.1
equivalents) dropwise at room temperature.

o Reaction: The reaction mixture is then heated to reflux for several hours (typically 2-6 hours)
and the progress is monitored by thin-layer chromatography (TLC).

o Work-up: After completion, the reaction mixture is cooled to room temperature and the
solvent is removed under reduced pressure. The residue is then neutralized with a mild
base, such as a saturated sodium bicarbonate solution.

 Purification: The resulting precipitate is collected by filtration, washed with water, and dried.
Further purification can be achieved by recrystallization from a suitable solvent (e.g.,
ethanol) or by column chromatography on silica gel.
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Caption: Hantzsch thiazole synthesis workflow for 4-(1,3-Thiazol-4-yl)aniline.

Spectroscopic Analysis Protocol
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e NMR Spectroscopy:

o Prepare a solution of the purified compound (5-10 mg) in a suitable deuterated solvent
(e.g., DMSO-de or CDCI3) in an NMR tube.

o Acquire *H and 3C NMR spectra on a spectrometer operating at a standard frequency
(e.g., 400 MHz for tH).

o Process the spectra to assign the chemical shifts, multiplicities, and integration values.
e Mass Spectrometry:

o Introduce a dilute solution of the sample into the mass spectrometer using a suitable
ionization technique such as Electrospray lonization (ESI) or Electron Impact (El).

o Acquire the mass spectrum over an appropriate mass range to observe the molecular ion
and major fragment ions.

¢ IR Spectroscopy:

o Obtain the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR)
spectrometer, typically employing the KBr pellet or Attenuated Total Reflectance (ATR)
method.

o Record the spectrum over the range of 4000-400 cm~* and identify the characteristic
absorption bands for the functional groups.
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Caption: General workflow for the spectroscopic analysis of the synthesized compound.

Biological Significance and Signaling Pathways

While specific biological activities and signaling pathway involvement for 4-(1,3-Thiazol-4-
yl)aniline are not extensively documented in publicly available literature, the thiazole and
aniline moieties are present in numerous biologically active compounds. Thiazole derivatives
are known to exhibit a wide range of pharmacological properties, including antimicrobial,
anticancer, and anti-inflammatory activities. Aniline derivatives are also common
pharmacophores in drug discovery.

The potential for this compound to interact with various biological targets warrants further
investigation. A general logical relationship for exploring its biological activity is outlined below.
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Caption: Logical workflow for the biological evaluation of 4-(1,3-Thiazol-4-yl)aniline.

« To cite this document: BenchChem. [Spectroscopic data of 4-(1,3-Thiazol-4-yl)aniline].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1288845#spectroscopic-data-of-4-1-3-thiazol-4-yl-
aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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